![molecular formula C10H10N2O3 B13501740 3-(Benzo[d]oxazol-2-ylamino)propanoic acid](/img/structure/B13501740.png)
3-(Benzo[d]oxazol-2-ylamino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d]oxazol-2-ylamino)propanoic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. This compound has garnered interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]oxazol-2-ylamino)propanoic acid typically involves the reaction of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the use of 2-aminophenol and 3-bromopropanoic acid under basic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, with potassium carbonate as a base to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Benzo[d]oxazol-2-ylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazole ring .
科学的研究の応用
3-(Benzo[d]oxazol-2-ylamino)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
作用機序
The mechanism of action of 3-(Benzo[d]oxazol-2-ylamino)propanoic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes and pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound, which shares the benzoxazole ring structure.
2-(Benzo[d]oxazol-2-ylthio)propanoic acid: A similar compound with a sulfur atom in place of the amino group.
3-(2-(4-methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one: Another derivative with different substituents on the oxazole ring.
Uniqueness
3-(Benzo[d]oxazol-2-ylamino)propanoic acid is unique due to its specific amino group substitution, which imparts distinct biological activities compared to other benzoxazole derivatives. Its potential as an antimicrobial and anticancer agent makes it a valuable compound for further research and development .
特性
分子式 |
C10H10N2O3 |
|---|---|
分子量 |
206.20 g/mol |
IUPAC名 |
3-(1,3-benzoxazol-2-ylamino)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c13-9(14)5-6-11-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
InChIキー |
UMMFAOAYNBRTMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


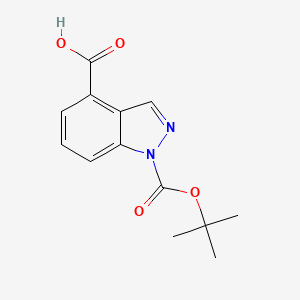
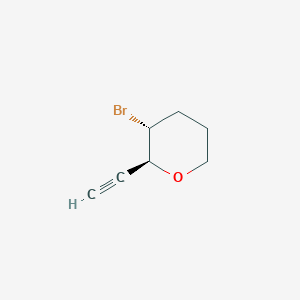
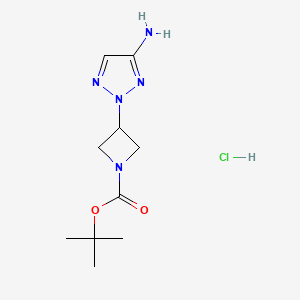
![4-Hydroxythieno[3,2-d]pyrimidine-7-sulfonyl chloride](/img/structure/B13501677.png)

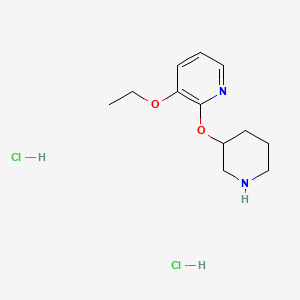
![3-chloro-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13501687.png)
![[4-(2-Bromoethenyl)phenyl]methanol](/img/structure/B13501693.png)

![5-[(Tert-butoxy)carbamoyl]pentanoicacid](/img/structure/B13501718.png)
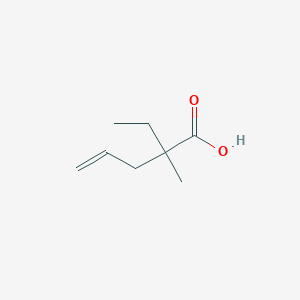
![6-Methyl-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B13501726.png)
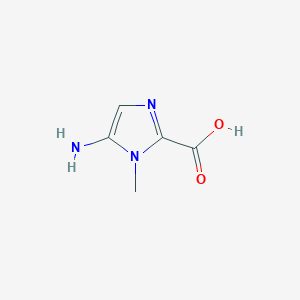
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(2,3,4-trimethoxy-phenyl)-acetic acid](/img/structure/B13501730.png)
